molecular formula C9H6N4OS B2745718 2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile CAS No. 477856-82-9

2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile

Cat. No. B2745718
M. Wt: 218.23
InChI Key: BQBFBVQOTLDPFY-UHFFFAOYSA-N
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Description

2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile, also known as POSA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. POSA is a member of the oxadiazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Complex Heterocyclic Structures : A study by Fathima et al. (2021) focuses on the synthesis of novel compounds by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with substituted benzoxazoles, resulting in heterocyclic ring systems. These compounds were evaluated for antimicrobial, antioxidant, and antitubercular activities, showing a wide range of activities and excellent docking scores with antitubercular receptors (Fathima, Vagdevi, Jayanna, Shafeeulla, & Subbaraju, 2021).

  • Antimicrobial and Antioxidant Activities : Patel et al. (2013) synthesized a series of oxadiazoles based on 2-benzylsulfanyl-nicotinic acid, showing promising antimicrobial activity against Escherichia coli and antitubercular activity, albeit with no significant antitumor activity against 60 human tumor cell lines (Patel, Purohit, Rajani, Moo-Puc, & Rivera, 2013).

Chemical Synthesis and Characterization

  • Synthesis of Sulfones : Tverdokhlebov et al. (2006) demonstrated the reaction of (arylsulfonyl)acetonitriles with mercaptoacetic acid to yield thiazolidin-4-ones, which underwent further transformations to produce novel pyrrolo[2,1-b]thiazol-3(2H)-ones, highlighting the versatility of sulfanyl acetonitriles in synthesizing complex sulfur-containing heterocycles (Tverdokhlebov, Andrushko, & Tolmachev, 2006).

  • Binuclear Metallocycles : Xiao et al. (2011) used a related ligand to synthesize novel binuclear metallocycles, demonstrating the compound's potential in forming complex metal-organic frameworks with potential applications in catalysis and materials science (Xiao, Ma, Huang, & Dong, 2011).

Chemical Properties and Interactions

  • Basicity Scale in Acetonitrile : Research by Kaljurand et al. (2000) established a spectrophotometric basicity scale in acetonitrile, contributing to our understanding of basicity in organic solvents and providing valuable information for chemical synthesis and reaction optimization (Kaljurand, Rodima, Leito, Koppel, & Schwesinger, 2000).

  • Photophysical Properties : Piguet et al. (1997) investigated the formation of heterodinuclear non-covalent podates in acetonitrile, showing how ligands can be designed to selectively form structures with specific metal ions, leading to materials with finely tunable photophysical and magnetic properties (Piguet, Rivara-Minten, Bernardinelli, Bünzli, & Hopfgartner, 1997).

properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c10-3-6-15-9-13-12-8(14-9)7-1-4-11-5-2-7/h1-2,4-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBFBVQOTLDPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile

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